molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

Cat. No.: B589494
CAS No.: 1329838-35-8
M. Wt: 399.439
InChI Key: CKFVSMPWXAASIQ-UHGWFWFDSA-N
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Description

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is a synthetic compound characterized by its complex structure, which includes a phthalimido group, a morpholinone ring, and a deuterium label

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 typically involves multiple steps:

    Formation of the Phthalimido Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.

    Coupling with Phenylamine: The hydroxylated intermediate is then coupled with phenylamine under controlled conditions to form the desired amine linkage.

    Morpholinone Ring Formation: The final step involves the formation of the morpholinone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phthalimido group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and metabolic pathways due to its labeled nature.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the synthesis of complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: (unlabeled)

  • 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d3

Uniqueness

The deuterium label in 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed mechanistic studies and in applications where precise tracking of the compound is essential.

Properties

CAS No.

1329838-35-8

Molecular Formula

C21H21N3O5

Molecular Weight

399.439

IUPAC Name

2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D

InChI Key

CKFVSMPWXAASIQ-UHGWFWFDSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O

Synonyms

2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; 

Origin of Product

United States

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